molecular formula C18H19NO5S B4191740 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE

Cat. No.: B4191740
M. Wt: 361.4 g/mol
InChI Key: JORKDDBWDPYSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound characterized by the presence of a benzodioxole ring and a benzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 1,3-benzodioxole with benzylsulfonyl chloride under basic conditions to form the intermediate benzylsulfonyl benzodioxole. This intermediate is then reacted with 3-aminopropanoic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzodioxole compounds.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the benzylsulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-3-(phenylsulfonyl)propanamide
  • N-(1,3-benzodioxol-5-ylmethyl)-3-(methylsulfonyl)propanamide
  • N-(1,3-benzodioxol-5-ylmethyl)-3-(ethylsulfonyl)propanamide

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to the presence of both the benzodioxole and benzylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-benzylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c20-18(8-9-25(21,22)12-14-4-2-1-3-5-14)19-11-15-6-7-16-17(10-15)24-13-23-16/h1-7,10H,8-9,11-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORKDDBWDPYSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE

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